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molecular formula C9H9ClN2O4 B8642208 2-Chloroethyl 2-nitrophenylcarbamate CAS No. 25216-08-4

2-Chloroethyl 2-nitrophenylcarbamate

Cat. No. B8642208
M. Wt: 244.63 g/mol
InChI Key: RJABPMJBRYACRZ-UHFFFAOYSA-N
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Patent
US05508467

Procedure details

135 g of calcium carbonate are added to a solution of 345.3 g of 2-nitroaniline in a mixture of 1020 g of monoethylene glycol dimethyl ether and 150 g of water and the mixture is heated to 78° C. 375 g of 2-chloroethyl chloroformate are then added in the course of 3 hours. The mixture is subsequently stirred at the reflux temperature for 1.5 hours, until the reaction is complete, and is cooled to 35° C., and the product is precipitated with water and ice. The product is filtered off, washed with water and dried.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
345.3 g
Type
reactant
Reaction Step One
Quantity
1020 g
Type
solvent
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
375 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2].[N+:6]([C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11])([O-:8])=[O:7].Cl[C:17]([O:19][CH2:20][CH2:21][Cl:22])=[O:18]>COCCOC.O>[N+:6]([C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH:11][C:17](=[O:18])[O:19][CH2:20][CH2:21][Cl:22])([O-:8])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
345.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
1020 g
Type
solvent
Smiles
COCCOC
Name
Quantity
150 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
375 g
Type
reactant
Smiles
ClC(=O)OCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at the reflux temperature for 1.5 hours, until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 35° C.
CUSTOM
Type
CUSTOM
Details
the product is precipitated with water and ice
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC(OCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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